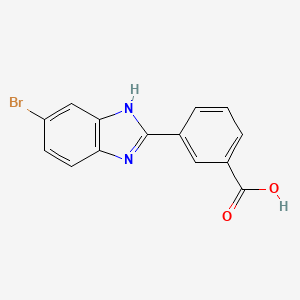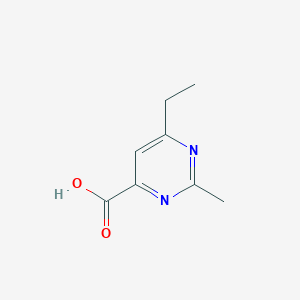
6-Ethyl-2-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethyl group at position 6, a methyl group at position 2, and a carboxylic acid group at position 4 on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with guanidine in the presence of a base can lead to the formation of the desired pyrimidine derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
6-Ethyl-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.
科学的研究の応用
6-Ethyl-2-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound can be used in studies related to nucleic acids and their analogs, as pyrimidines are key components of DNA and RNA.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethyl-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, while the ethyl and methyl groups may affect the compound’s hydrophobicity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 6-Methylpyridine-2-carboxylic acid ethyl ester
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Uniqueness
6-Ethyl-2-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized pyrimidine derivatives and in research focused on understanding the structure-activity relationships of pyrimidine compounds.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
6-ethyl-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-3-6-4-7(8(11)12)10-5(2)9-6/h4H,3H2,1-2H3,(H,11,12) |
InChIキー |
DFSJFZRQTHJSPP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=N1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
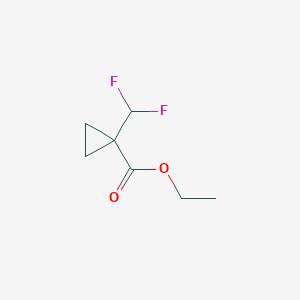


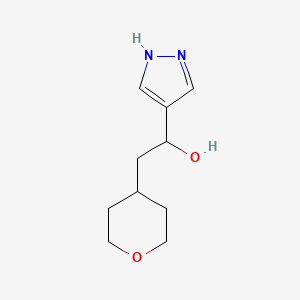

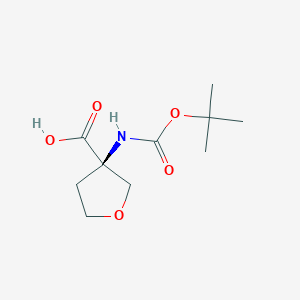
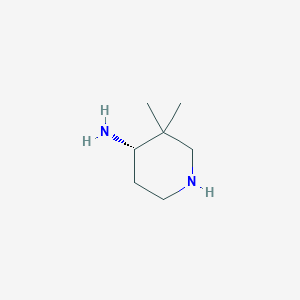
![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
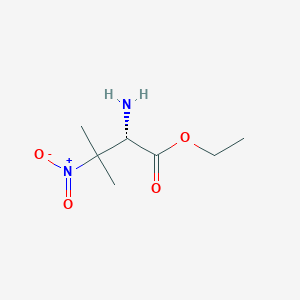


![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15238780.png)
